1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with 3,5-bis(3-methylphenyl)-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, especially at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces the corresponding amines.
Scientific Research Applications
1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-3,5-diphenyl-1H-pyrazole
- 1-(2,4-dichlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- 1-(2,4-dichlorophenyl)-3,5-bis(2-methylphenyl)-1H-pyrazole
Uniqueness
1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Properties
Molecular Formula |
C23H18Cl2N2 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c1-15-5-3-7-17(11-15)21-14-23(18-8-4-6-16(2)12-18)27(26-21)22-10-9-19(24)13-20(22)25/h3-14H,1-2H3 |
InChI Key |
KAJXPYJPYWIFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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